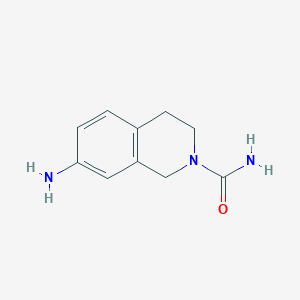

7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is a bicyclic heterocyclic compound featuring a 3,4-dihydroisoquinoline scaffold substituted with an amino group at position 7 and a carboxamide group at position 2. The carboxamide moiety enables hydrogen bonding with enzyme active sites, while the aromatic system facilitates π–π stacking interactions. Its derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BChE), with implications for treating depression and Alzheimer’s disease .

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

7-amino-3,4-dihydro-1H-isoquinoline-2-carboxamide |

InChI |

InChI=1S/C10H13N3O/c11-9-2-1-7-3-4-13(10(12)14)6-8(7)5-9/h1-2,5H,3-4,6,11H2,(H2,12,14) |

InChI Key |

LRIYPWGMOVKQMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by amination and subsequent cyclization.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different properties and applications.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.

Scientific Research Applications

7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is a heterocyclic compound with a dihydroisoquinoline ring, an amino group, and a carboxamide functional group. With a molecular weight of approximately 178.20 g/mol, it has potential pharmacological properties and is considered valuable in biological and chemical contexts.

Scientific Research Applications

Interaction studies of this compound often focus on its binding affinity and activity against various biological targets. Techniques used in these studies include X-ray crystallography, NMR spectroscopy, and molecular docking. These studies are crucial for understanding the mechanism of action and potential therapeutic applications of this compound.

Medicinal Chemistry

- Leucine Aminopeptidase Inhibitors Studies suggest that compounds with a 3,4-dihydroisoquinoline moiety are potentially active in inhibiting leucine aminopeptidase and could be used for further in-depth in vitro and in vivo studies .

- (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives A series of these derivatives was synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . Four compounds showed good inhibitory activity against both MAO-A and MAO-B, and two compounds also showed good inhibitory activity against AChE and BChE .

- Anticancer Activity Isoquinoline derivatives exhibit anticancer properties and can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with biological targets involved in cancer progression.

- Neuroprotective Effects Isoquinoline derivatives have been studied for their neuroprotective potential.

Material Science

This compound may have applications in material science as a building block for synthesizing more complex heterocyclic compounds.

Other Isoquinoline Derivatives Applications

- Isoquinoline derivatives show various pharmacological activities like anti-cancer and anti- .

- Dihydroisoquinoline compounds have demonstrated protective effects on corticosterone-induced lesion of PC12 cells . One such compound also displayed low inhibitory effects on the growth of HEK293 and L02 normal cells and showed potential antidepressant effects in vivo .

- 1-phenyl-3,4-dihydro-isoquinoline scaffolds have demonstrated phosphodiesterase-4 inhibitory activity .

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Structural and Activity Comparison of Selected Dihydroisoquinoline Derivatives

Key Observations:

- Carboxamide vs. Ester Derivatives: The carboxamide group (e.g., in BPIQC) enhances MAO-A inhibition (IC₅₀: 1.38 µM) compared to ester derivatives like tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, which lack direct activity but serve as synthetic intermediates .

- Amino Group Positioning: The 7-amino substitution in the target compound may improve binding to MAO-A/B via hydrogen bonding, whereas analogs with amino groups at position 5 (e.g., tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate) show reduced structural similarity and uncharacterized activity .

- Ring Modifications: Pyrimido- or imidazo-fused derivatives (e.g., 3f, 3g) exhibit distinct physicochemical properties (e.g., higher melting points: 252–290°C) but lack reported enzyme inhibition, highlighting the importance of the core dihydroisoquinoline scaffold for MAO/ChE activity .

Selectivity and Multi-Target Potential

- MAO vs. In contrast, 12 compounds from the same series inhibit BChE, suggesting carboxamide-linked benzyl groups enhance selectivity for BChE over AChE .

Biological Activity

7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, compounds with a similar structure have demonstrated promising activity against various cancer cell lines. In one study, derivatives of 3,4-dihydroisoquinoline were evaluated for their ability to inhibit cell proliferation in human cancer cell lines, showing IC50 values ranging from 27 to 45 μmol/L, which are comparable to the standard chemotherapy drug doxorubicin (IC50 47.9 μmol/L) .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (μmol/L) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 47.9 | Various |

| Novel derivatives | 27-45 | Various |

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are important therapeutic targets in various diseases. Specific isoforms such as hCA VII and hCA IX were effectively inhibited by related compounds with K(I) values indicating strong binding affinity . This suggests that the compound may be useful in treating conditions where CA activity is dysregulated.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research indicates that certain derivatives exhibit moderate antibacterial activity against various strains, although specific data on this compound itself is limited .

Antioxidant Activity

In addition to its enzyme inhibition and anticancer properties, studies have shown that related compounds possess antioxidant activities, which could contribute to their overall therapeutic potential . The antioxidant effects were assessed using the DPPH radical scavenging method.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, modulating pathways involved in cell proliferation and survival. For instance, its ability to inhibit carbonic anhydrases may disrupt the tumor microenvironment and hinder cancer cell growth .

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

- Study on Leucine Aminopeptidase Inhibition : In silico screening identified compounds with the 3,4-dihydroisoquinoline moiety as potential inhibitors of leucine aminopeptidase, suggesting a pathway for further exploration in cancer therapies .

- Antiproliferative Activity : A study reported that certain derivatives exhibited significant antiproliferative activity against human promyelocytic leukemia and breast cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.